Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Overview
Description
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is part of a series of advanced angular [3.3]heptanes developed for various applications in chemical synthesis and research . The spirocyclic structure imparts unique three-dimensional profiles, making it a valuable building block in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-6-azaspiro[3One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate are designed to be scalable and efficient. These methods may involve continuous flow chemistry techniques to ensure consistent product quality and yield . The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity . The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spirocyclic compound with a different ring size.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Features a similar spirocyclic structure but with an oxo group.
Uniqueness
Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(7-11)4-5-13-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFRPSIASGKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716614 | |
Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-41-8 | |
Record name | 1,1-Dimethylethyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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